molecular formula C5H12Si B1582811 Silacyclobutane, 1,1-dimethyl- CAS No. 2295-12-7

Silacyclobutane, 1,1-dimethyl-

Cat. No. B1582811
CAS RN: 2295-12-7
M. Wt: 100.23 g/mol
InChI Key: YQQFFTNDQFUNHB-UHFFFAOYSA-N
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Description

“Silacyclobutane, 1,1-dimethyl-” is a compound with the formula C5H12Si . It is also known as “Cyclotrimethylenedimethylsilane” and "1,1-Dimethylsilacyclobutane" .


Synthesis Analysis

Silacyclobutanes (SCBs), including 1,1-dimethyl-1-silacyclobutane, have received considerable attention in synthetic chemistry . The silicon–carbon bond can be activated, followed by ring-opening and ring expansion processes, to produce important organosilicon compounds . For instance, 1,1-dimethyl-3-methylenesilacyclobutane was synthesized by sequential anionic block polymerization of styrene .


Molecular Structure Analysis

The molecular structure of 1,1-dimethyl-1-silacyclobutane can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Silacyclobutanes, including 1,1-dimethyl-1-silacyclobutane, have been the subject of numerous studies due to their interesting reactivity . The silicon–carbon bond can be activated, leading to ring-opening and ring-expansion processes that produce important organosilicon compounds .


Physical And Chemical Properties Analysis

1,1-Dimethyl-1-silacyclobutane has a molecular weight of 100.2343 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

  • Deposition of Silicon-Carbide Thin Films 1,1-Dimethyl-1-silacyclobutane has been used as a precursor for depositing silicon carbide (SiC) thin films through low-pressure chemical vapor deposition (LPCVD). These thin films exhibit different properties based on the temperature of deposition, varying from polycrystalline to amorphous structures, and have applications in semiconductor technology (Chiu & Lee, 1992).

  • Anionic Polymerization and Crystallization The compound has been utilized in anionic polymerization to produce high molecular weight poly(1,1-dimethyl silabutane). This polymer demonstrates crystalline properties, suggesting potential applications in materials science (Kawahara et al., 2004).

  • Cycloaddition Reactions Catalyzed by Palladium Complexes In the presence of palladium complexes, 1,1-dimethyl-1-silacyclobutane undergoes smooth reactions with acetylenes to produce various silacyclohexene derivatives, indicating its utility in organic synthesis (Sakurai & Imai, 1975).

  • Gas-Phase Thermal Decomposition Studies The thermal decomposition of 1,1-dimethyl-1-silacyclobutane has been explored, providing insights into the reaction mechanisms and the formation of intermediates like silicon-carbon double bonds, relevant to chemical kinetics and reaction engineering (Flowers & Gusel'nikov, 1968).

  • Hot-Wire Chemical Vapor Deposition Process The compound's role in the hot-wire chemical vapor deposition process has been investigated, particularly in the formation of secondary gas-phase reaction products like tetramethylsilane and trimethylsilane. This study is significant for understanding chemical vapor deposition processes in materials science (Tong & Shi, 2011).

  • Thermochemical Studies Thermochemical analysis of 1,1-dimethyl-1-silacyclobutane has led to the determination of the heat of formation and ionization potential of 1,1-dimethyl-1-silaethylene, contributing to the fundamental understanding of organosilicon compounds (Gusel'nikov & Nametkin, 1979).

  • Infrared and Raman Spectroscopy Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted on 1,1-dimethyl-1-silacyclobutane, providing valuable information about its molecular structure and vibrational modes, useful in molecular chemistry (Durig et al., 1979).

  • Pyrolysis and Infrared Absorption Studies Studies on the pyrolysis of 1,1-dimethyl-1-silacyclobutane and its absorption in argon matrices have contributed to the understanding of its thermal stability and decomposition products, relevant in thermochemical processes (Gusel'nikov et al., 1980).

Future Directions

The future directions of research on 1,1-dimethyl-1-silacyclobutane and other silacyclobutanes are likely to continue focusing on their interesting reactivity, particularly the activation of the silicon–carbon bond and the resulting ring-opening and ring-expansion processes . This could lead to the synthesis of new and important organosilicon compounds .

properties

IUPAC Name

1,1-dimethylsiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQFFTNDQFUNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28430-61-7
Record name Silacyclobutane, 1,1-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28430-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4062309
Record name Silacyclobutane, 1,1-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silacyclobutane, 1,1-dimethyl-

CAS RN

2295-12-7
Record name 1,1-Dimethylsilacyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silacyclobutane, 1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silacyclobutane, 1,1-dimethyl-
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Record name Silacyclobutane, 1,1-dimethyl-
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Record name 1,1-dimethylsilacyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Seyferth, SS Washburne, TF Jula… - Journal of …, 1969 - Elsevier
When I, l-diechyI-1-gerruacyclobutane was allowed to react with phenyl-(bromodichloromethy1) mercury in slight excess in benzene solution at reflux, four volatile products+ ne major …
Number of citations: 12 www.sciencedirect.com
AM Devine - 1970 - search.proquest.com
Three symmetrically substituted disilacyclobutanes 1, 1, 3, 3-tetramethyl-, 1, 3-dimethyl-1, 3-diphenyl-, and 1, 1, 3, 3-tetraphenyl-1, 3-disilacyclobutane have been prepared and their …
Number of citations: 0 search.proquest.com

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